molecular formula C13H22N2O2 B11872827 tert-Butyl 2,6-diazaspiro[4.5]dec-8-ene-2-carboxylate CAS No. 918896-20-5

tert-Butyl 2,6-diazaspiro[4.5]dec-8-ene-2-carboxylate

Cat. No.: B11872827
CAS No.: 918896-20-5
M. Wt: 238.33 g/mol
InChI Key: KRBHPIGXPULALN-UHFFFAOYSA-N
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Description

tert-Butyl 2,6-diazaspiro[4.5]dec-8-ene-2-carboxylate is a spirocyclic compound that has garnered interest in various fields of scientific research. Its unique structure, characterized by a spiro linkage between two nitrogen atoms and a tert-butyl ester group, makes it a valuable intermediate in organic synthesis and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2,6-diazaspiro[4.5]dec-8-ene-2-carboxylate typically involves the reaction of a suitable diamine with a tert-butyl ester precursor. One common method involves the cyclization of a linear diamine with a tert-butyl ester under acidic or basic conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. Additionally, purification techniques like crystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2,6-diazaspiro[4.5]dec-8-ene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the spirocyclic structure into more linear or branched derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups into the molecule.

Scientific Research Applications

tert-Butyl 2,6-diazaspiro[4.5]dec-8-ene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: The compound is used in the development of enzyme inhibitors and other bioactive molecules.

    Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2,6-diazaspiro[4.5]dec-8-ene-2-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate: Similar in structure but differs in the position of the spiro linkage.

    tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate: A smaller spirocyclic compound with different biological properties.

    tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate:

Uniqueness

tert-Butyl 2,6-diazaspiro[45]dec-8-ene-2-carboxylate stands out due to its specific spiro linkage and tert-butyl ester group, which confer unique chemical reactivity and biological activity

Properties

CAS No.

918896-20-5

Molecular Formula

C13H22N2O2

Molecular Weight

238.33 g/mol

IUPAC Name

tert-butyl 2,6-diazaspiro[4.5]dec-8-ene-2-carboxylate

InChI

InChI=1S/C13H22N2O2/c1-12(2,3)17-11(16)15-9-7-13(10-15)6-4-5-8-14-13/h4-5,14H,6-10H2,1-3H3

InChI Key

KRBHPIGXPULALN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC=CCN2

Origin of Product

United States

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